4-Bromo-8-(trifluoromethyl)quinoline

Catalog No.
S696198
CAS No.
260973-10-2
M.F
C10H5BrF3N
M. Wt
276.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-8-(trifluoromethyl)quinoline

CAS Number

260973-10-2

Product Name

4-Bromo-8-(trifluoromethyl)quinoline

IUPAC Name

4-bromo-8-(trifluoromethyl)quinoline

Molecular Formula

C10H5BrF3N

Molecular Weight

276.05 g/mol

InChI

InChI=1S/C10H5BrF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H

InChI Key

ZLLWNTMVQORUCR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Br

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Br

Use as an intermediate in drug discovery:

4-Bromo-8-(trifluoromethyl)quinoline is primarily employed in the pharmaceutical industry as a building block for the synthesis of various drugs. Its chemical structure offers versatility, allowing for modifications to introduce diverse functional groups and create novel therapeutic agents. Research suggests its potential in developing drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [].

Source

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Potential applications in medicinal chemistry:

The presence of the bromine and trifluoromethyl groups in 4-Bromo-8-(trifluoromethyl)quinoline imparts unique properties that can be beneficial for drug development. The bromine group can enhance the binding affinity of the molecule to biological targets, while the trifluoromethyl group can improve metabolic stability and membrane permeability []. These features make 4-Bromo-8-(trifluoromethyl)quinoline an attractive scaffold for designing new drugs with improved potency and pharmacokinetic profiles.

4-Bromo-8-(trifluoromethyl)quinoline is an organic compound characterized by the molecular formula C10H5BrF3NC_{10}H_5BrF_3N and a molecular weight of 276.05 g/mol. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a bromine atom at the 4-position and a trifluoromethyl group at the 8-position. The presence of these substituents significantly influences its chemical properties and reactivity, making it a valuable compound in various scientific fields .

  • Electrophilic Aromatic Substitution (EAS): The bromine atom can be substituted by various nucleophiles, allowing for the introduction of different functional groups.
  • Oxidation and Reduction Reactions: This compound can undergo redox reactions, which may lead to the formation of different quinoline derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the synthesis of more complex organic molecules .

Research indicates that 4-Bromo-8-(trifluoromethyl)quinoline exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The unique structure allows it to interact with specific biological targets, potentially inhibiting enzyme activity or modulating receptor functions. Studies are ongoing to further explore its pharmacological properties and mechanisms of action .

The synthesis of 4-Bromo-8-(trifluoromethyl)quinoline typically involves:

  • Bromination: The introduction of the bromine atom is usually achieved through bromination of 8-(trifluoromethyl)quinoline using bromine or a brominating agent under controlled conditions.
  • Reaction Conditions: The reaction is conducted in suitable solvents to ensure selectivity for the 4-position on the quinoline ring.
  • Purification: Post-synthesis, purification techniques such as crystallization are employed to isolate the final product in high purity .

4-Bromo-8-(trifluoromethyl)quinoline has several applications:

  • Pharmaceutical Development: It serves as an intermediate in drug synthesis and has potential therapeutic applications due to its biological activities.
  • Material Science: This compound is utilized in developing advanced materials and specialty chemicals.
  • Research Tool: It acts as a building block for synthesizing more complex organic molecules, aiding in various chemical research endeavors .

Studies on the interactions of 4-Bromo-8-(trifluoromethyl)quinoline with other compounds are crucial for understanding its biological mechanisms. The presence of both bromine and trifluoromethyl groups enhances its reactivity, allowing it to interact with various biological molecules. Ongoing research aims to elucidate these interactions further, particularly concerning its potential as an antimicrobial or anticancer agent .

Several compounds share structural similarities with 4-Bromo-8-(trifluoromethyl)quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,8-Bis(trifluoromethyl)quinolineLacks bromine atomDifferent reactivity due to absence of halogen
4-Chloro-2,8-bis(trifluoromethyl)quinolineContains chlorine instead of bromineAlters chemical properties and biological activity
4-Fluoro-2,8-bis(trifluoromethyl)quinolineContains fluorine at the 4-positionChanges reactivity patterns compared to bromine
4-Bromo-6-(trifluoromethyl)quinolineBromine at the 4-positionSimilar reactivity but different substitution sites
5-Bromo-8-(trifluoromethyl)quinolineBromine at the 5-positionVariation in biological activity due to position

Uniqueness: The combination of both bromine and trifluoromethyl groups in 4-Bromo-8-(trifluoromethyl)quinoline imparts distinct chemical properties that enhance its utility in research and industrial applications compared to its analogs .

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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